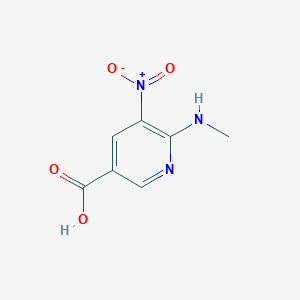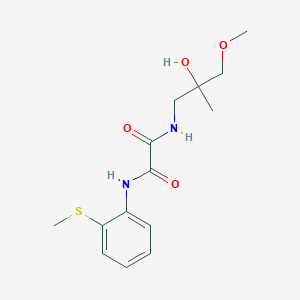
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of “N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide” would be best determined through techniques such as X-ray crystallography or NMR spectroscopy . Unfortunately, the specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, boiling point, and reactivity. The molecular weight of “N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide” is 295.4. Other specific physical and chemical properties are not provided in the search results .Aplicaciones Científicas De Investigación
Synthetic Methodologies
A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, potentially applicable to compounds similar to the requested chemical, utilizes a one-pot synthetic method from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is high yielding and simplifies the synthesis of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Polymer Chemistry
Research on N-(2-hydroxypropyl)methacrylamide polymerization provides insights into the hydrophilic character of polymerization media and its effect on the polymer's molecular weight. This study contributes to understanding polymer-analogous reactions and could be relevant to manipulating the properties of similar compounds (Kopeček & Baẑilová, 1973).
Environmental Applications
The photoassisted Fenton reaction offers a method for the complete oxidation of organic contaminants, providing a potential environmental application for similar compounds in water treatment processes (Pignatello & Sun, 1995).
Coordination Chemistry and Luminescence
Studies on phenylmercury(II) β-oxodithioester complexes highlight the influence of ligand frameworks on coordination environments, showcasing applications in material science and luminescence properties (Rajput et al., 2015).
Chemotherapeutic Investigations
Research into TZT-1027, a cytotoxic dolastatin 10 derivative, involves the study of pharmacokinetics and dose-limiting toxicities, indicating the relevance of similar compounds in developing chemotherapeutic agents (de Jonge et al., 2005).
Antimicrobial Studies
Amino acetate functionalized Schiff base organotin(IV) complexes have been evaluated for their antimicrobial activity, suggesting potential applications of related compounds in combating microbial infections (Basu Baul et al., 2009).
Safety and Hazards
The safety and hazards associated with a compound relate to its toxicity, flammability, and environmental impact. The specific safety data for “N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide” is not provided in the search results . This information would typically be found in a material safety data sheet (MSDS).
Propiedades
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(19,9-20-2)8-15-12(17)13(18)16-10-6-4-5-7-11(10)21-3/h4-7,19H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRGLQHAWQSYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

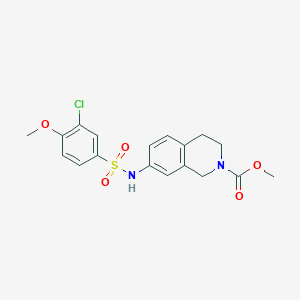
![1-(Benzenesulfonyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2963381.png)
![7-cyclopropyl-5-((2-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963383.png)
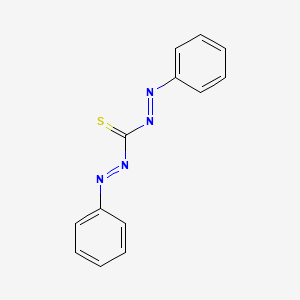
![4-Amino-3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2963385.png)
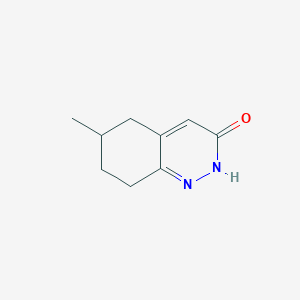
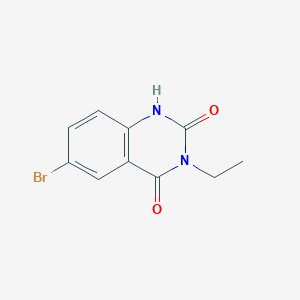
![3-Prop-2-enyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2963390.png)


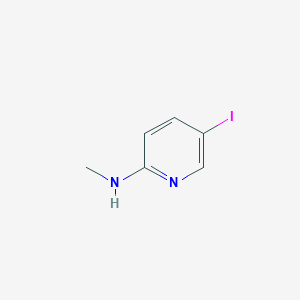

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2963399.png)
